molecular formula C20H19N5O B6098362 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]benzamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]benzamide

Cat. No.: B6098362
M. Wt: 345.4 g/mol
InChI Key: LSHUEEPHHHQYHZ-UHFFFAOYSA-N
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Description

N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and an amide linkage to a benzene ring. It is often utilized in various fields due to its chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]benzamide typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with benzaldehyde derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]benzamide exerts its effects involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
  • 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol

Uniqueness

N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]benzamide is unique due to its specific structural features, such as the presence of both pyrimidine and benzamide moieties. This unique structure contributes to its diverse reactivity and wide range of applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-14-13-15(2)22-19(21-14)25-20(23-17-11-7-4-8-12-17)24-18(26)16-9-5-3-6-10-16/h3-13H,1-2H3,(H2,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHUEEPHHHQYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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